7-Nitroquinazoline
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Overview
Description
7-Nitroquinazoline is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 7th position of the quinazoline ring imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.
Mechanism of Action
Target of Action
7-Nitroquinazoline, like other quinazoline derivatives, primarily targets Tyrosine Kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell functions such as cell signaling, growth, and division .
Mode of Action
It is known that quinazoline derivatives interact with their targets, leading to changes in the function of the target proteins . For instance, some quinazoline derivatives inhibit the activity of tyrosine kinases, disrupting the signaling pathways that regulate cell growth and division .
Biochemical Pathways
This compound likely affects the Shikimate Pathway , a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway is responsible for the biosynthesis of aromatic amino acids . Shikimate dehydrogenase (SDH), a key enzyme in this pathway, catalyzes the conversion of 3-dehydroshikimate to shikimate . Inhibition of SDH can disrupt the flow of metabolites along the shikimate pathway .
Result of Action
Given its potential role as a tyrosine kinase inhibitor, it may disrupt cell signaling pathways, leading to inhibited cell growth and division . This could potentially make this compound a candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes and proteins . For instance, some quinazoline derivatives have been found to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling
Cellular Effects
Quinazoline derivatives have been shown to have significant effects on cellular processes . For example, some quinazoline derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms . For instance, some quinazoline derivatives have been found to inhibit tyrosine kinases, leading to changes in cell signaling pathways
Metabolic Pathways
For instance, some quinazoline derivatives have been found to inhibit the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroquinazoline typically involves the nitration of quinazoline derivatives. One common method is the nitration of 4-chloroquinazoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of by-products. The nitration process introduces a nitro group at the 7th position of the quinazoline ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Nitroquinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: Although less common, the quinazoline ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 7-Aminoquinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation: Oxidized quinazoline derivatives.
Scientific Research Applications
7-Nitroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.
Medicine: Investigated for its anticancer properties, especially in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinazoline: Similar structure but with the nitro group at the 4th position.
6-Nitroquinazoline: Nitro group at the 6th position.
8-Nitroquinazoline: Nitro group at the 8th position.
Uniqueness
7-Nitroquinazoline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s ability to interact with molecular targets, making this compound distinct in its applications and effects compared to other nitroquinazoline derivatives.
Biological Activity
7-Nitroquinazoline is a compound belonging to the quinazoline class, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential as an antichagasic agent.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 7-position of the quinazoline ring system. This structural modification is crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
This compound has shown promising results in cancer research. Studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to its ability to inhibit specific kinases involved in tumor proliferation.
Research Findings
- Inhibition of EGFR : this compound derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in several cancers. For instance, a study indicated that certain derivatives had IC50 values ranging from 1.12 to 15.4 nM against resistant cell lines such as H1975 and A431 .
- Structural Activity Relationship (SAR) : The SAR studies revealed that modifications at the 6 and 7 positions of the quinazoline ring significantly affect binding affinity and cytotoxicity. Electron-withdrawing groups enhance antiproliferative activity, while electron-donating groups improve binding interactions .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study
A recent study focused on the design and synthesis of novel this compound derivatives, which were tested for their antimicrobial efficacy. The results indicated that these derivatives exhibited potent activity against MRSA, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Antichagasic Potential
Recent investigations into the antichagasic activity of quinazoline derivatives have highlighted the potential of this compound as a treatment for Chagas disease caused by Trypanosoma cruzi.
In Vitro Studies
- Effectiveness : Compounds derived from this compound demonstrated substantial efficacy against epimastigotes and trypomastigotes of T. cruzi, with selectivity indices indicating low toxicity to mammalian cells .
- Mechanism : The nitro group in these compounds is believed to play a significant role in their antiparasitic activity by disrupting cellular processes in the parasite without harming host cells.
Summary Table of Biological Activities
Properties
IUPAC Name |
7-nitroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYMOWJSENQTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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